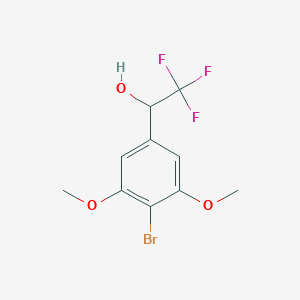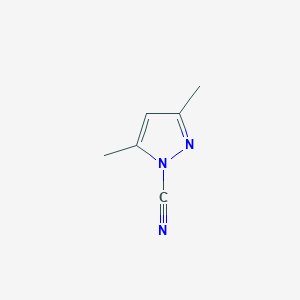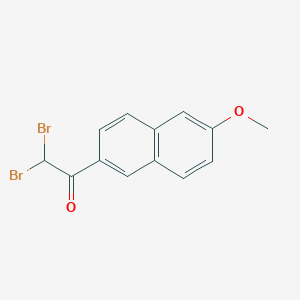
Ethanone, 2,2-dibromo-1-(6-methoxy-2-naphthalenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dibromo-1-(6-methoxy-2-naphthyl)ethanone is an organic compound with the molecular formula C13H10Br2O2. It is a brominated derivative of 6-methoxy-2-naphthyl ethanone and is known for its unique chemical properties and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-1-(6-methoxy-2-naphthyl)ethanone typically involves the bromination of 2-acetyl-6-methoxynaphthalene. One common method involves the use of phenyltrimethylammonium tribromide (PTT) as the brominating agent. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) at room temperature. The product is then isolated by filtration and recrystallization from cyclohexane .
Industrial Production Methods
While specific industrial production methods for 2,2-Dibromo-1-(6-methoxy-2-naphthyl)ethanone are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dibromo-1-(6-methoxy-2-naphthyl)ethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form 2-bromo-1-(6-methoxy-2-naphthyl)ethanone.
Oxidation Reactions: The methoxy group can be oxidized under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Products with nucleophiles replacing the bromine atoms.
Reduction: 2-Bromo-1-(6-methoxy-2-naphthyl)ethanone.
Oxidation: Products with oxidized methoxy groups.
Applications De Recherche Scientifique
2,2-Dibromo-1-(6-methoxy-2-naphthyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2,2-Dibromo-1-(6-methoxy-2-naphthyl)ethanone involves its interaction with molecular targets through its bromine atoms and methoxy group. These functional groups enable the compound to participate in various chemical reactions, potentially affecting biological pathways and molecular interactions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromoacetyl-6-methoxynaphthalene: A related compound with one bromine atom.
1,6-Dibromo-2-methoxy-naphthalene: Another brominated derivative with different substitution patterns.
Uniqueness
2,2-Dibromo-1-(6-methoxy-2-naphthyl)ethanone is unique due to its dual bromine atoms, which confer distinct reactivity and properties compared to similar compounds. This makes it valuable for specific synthetic applications and research studies.
Propriétés
Numéro CAS |
52997-56-5 |
|---|---|
Formule moléculaire |
C13H10Br2O2 |
Poids moléculaire |
358.02 g/mol |
Nom IUPAC |
2,2-dibromo-1-(6-methoxynaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C13H10Br2O2/c1-17-11-5-4-8-6-10(12(16)13(14)15)3-2-9(8)7-11/h2-7,13H,1H3 |
Clé InChI |
DEUCQVRMYOWSSJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


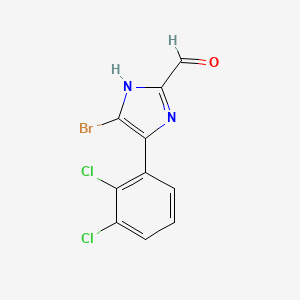
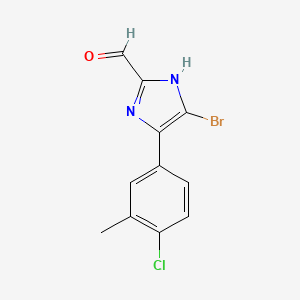
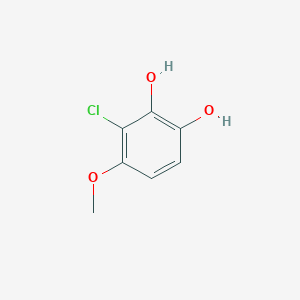
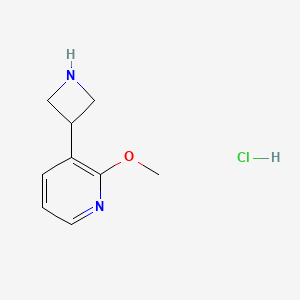
![4-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B13699156.png)
![5-Dimethylamino-1-methyl-3-piperidin-4-yl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13699159.png)
![Potassium (S)-Trifluoro[(3-methyl-1-piperidyl)methyl]borate](/img/structure/B13699171.png)
![N-[9-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropyl]purin-6-yl]benzamide](/img/structure/B13699176.png)
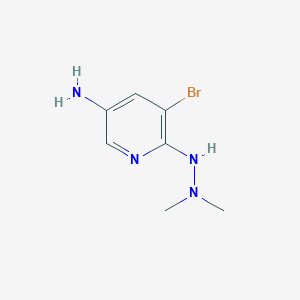
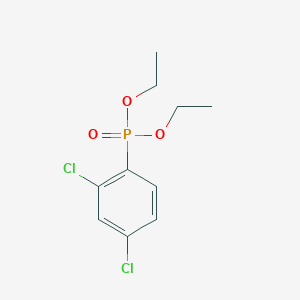
![4-[(tert-Butyldiphenylsilyl)oxy]benzylamine](/img/structure/B13699189.png)

